7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Overview
Description
7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound . It has a benzodiazepine ring structure and possesses a methoxy group at the 7-position. The CAS Number is 1803590-90-0 .
Molecular Structure Analysis
The molecular formula of this compound is C10H14ClNO2 . The InChI code is 1S/C10H13NO2.ClH/c1-12-9-2-3-10-8 (6-9)7-11-4-5-13-10;/h2-3,6,11H,4-5,7H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 215.68 . It is a powder at room temperature .Scientific Research Applications
Anticancer Activity
The compound has shown potential in cancer research, particularly in the synthesis of tetrahydrobenzoxazepine acetals with electron-withdrawing groups. These synthons, initially designed as scaffolds for new O, N-acetals, exhibited unexpected antiproliferative activity against the MCF-7 breast cancer cell line. The presence of electron-withdrawing groups, notably the trifluoroacetyl moiety on the nitrogen atom, was found to enhance their in vitro antitumor activities, suggesting a promising avenue for anticancer agent development (Díaz-Gavilán et al., 2004).
Pharmaceutical Synthesis
7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. A practical synthesis method for an orally active CCR5 antagonist, crucial in HIV treatment, demonstrates the versatility of this compound. The synthesis involves several steps, including esterification, Claisen-type reaction, and Suzuki−Miyaura coupling, highlighting its importance in developing new therapeutic agents (Ikemoto et al., 2005).
Chemical Structure Analysis
The compound and its derivatives have been subjects of structural analysis to understand their molecular conformations and intermolecular interactions. Studies on isomorphous but not strictly isostructural analogues underscore the compound's role in elucidating structural variations and their implications on physical properties and potentially biological activities (Acosta et al., 2009).
Squalene Synthase Inhibition
Research into cholesterol biosynthesis led to the identification of 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives as potent inhibitors of squalene synthase, an enzyme involved in cholesterol production. This discovery provides a foundation for developing new cholesterol-lowering agents, demonstrating the compound's potential in addressing hypercholesterolemia (Miki et al., 2002).
NMDA Receptor Antagonism
In the quest for new treatments for neurological conditions, derivatives of 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine have been explored as NR2B-selective NMDA receptor antagonists. Such compounds offer promising therapeutic potential for conditions like Alzheimer's disease, neuropathic pain, and ischemia, further emphasizing the broad applicability of this chemical scaffold in medicinal chemistry (Tewes et al., 2010).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFKGCMYPDEXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
CAS RN |
1803590-90-0 | |
Record name | 7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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